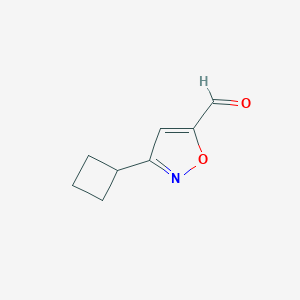

3-Cyclobutylisoxazole-5-carbaldehyde

Description

3-Cyclobutylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a cyclobutyl group at the 3-position and an aldehyde functional group at the 5-position. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

CAS No. |

121604-60-2 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-cyclobutyl-1,2-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

QYGRFWYIAYZBFX-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2=NOC(=C2)C=O |

Canonical SMILES |

C1CC(C1)C2=NOC(=C2)C=O |

Synonyms |

5-Isoxazolecarboxaldehyde, 3-cyclobutyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to other heterocyclic compounds with distinct ring systems, substituents, and functional groups, as outlined below.

Table 1: Structural Comparison of Heterocyclic Compounds

Key Differences and Implications:

Heterocycle Reactivity :

- Isoxazole (target compound) exhibits reduced aromaticity compared to imidazole () due to electronegative oxygen, altering resonance stabilization and susceptibility to electrophilic substitution. Thiazole (), with sulfur instead of oxygen, shows intermediate aromaticity and distinct redox behavior .

Functional Group Impact :

- The aldehyde in the target compound offers nucleophilic reactivity (e.g., Schiff base formation), contrasting with the carboxamide () and carbamate/ureido groups (), which are more stable and participate in hydrogen bonding or enzymatic interactions .

In contrast, the dimethyltriazeno substituent () may act as a leaving group or participate in alkylation reactions, while the hydroperoxide in confers oxidative instability .

Pharmacological Relevance: Imidazole derivatives () are historically significant in antitumor agents (e.g., dacarbazine analogs), whereas thiazole carbamates () are linked to protease inhibitors.

Limitations of Available Evidence

The provided materials ( and ) focus on unrelated heterocycles (imidazoles, thiazoles) and lack data on This compound or its direct analogs. Structural comparisons are thus inferred from general heterocyclic chemistry principles rather than experimental or computational studies. Further research is required to explore this compound’s synthesis, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.